molecular formula C10H15BO2S B180667 4-Butylthiophenylboronic acid CAS No. 151588-38-4

4-Butylthiophenylboronic acid

Cat. No.: B180667
CAS No.: 151588-38-4
M. Wt: 210.11 g/mol
InChI Key: BZLVENAORLQLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylthiophenylboronic acid is an organoboronic acid with the molecular formula C10H15BO2S. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The compound is characterized by the presence of a butyl group attached to a thiophenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylthiophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromothiophenol with butyl lithium, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Comparison with Similar Compounds

  • 4-Methylthiophenylboronic acid
  • 4-Ethylthiophenylboronic acid
  • 4-Propylthiophenylboronic acid
  • 4-Butylphenylboronic acid

Comparison: 4-Butylthiophenylboronic acid is unique due to the presence of both a butyl group and a thiophenyl ring, which impart distinct chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides increased hydrophobicity and steric bulk, which can influence the compound’s reactivity and selectivity in various reactions . Additionally, the thiophenyl ring offers unique electronic properties that can enhance the compound’s performance in catalytic and synthetic applications .

Properties

IUPAC Name

(4-butylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVENAORLQLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.